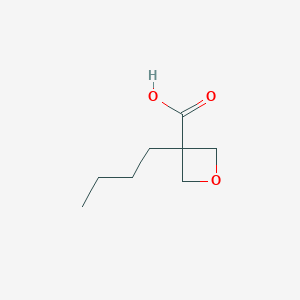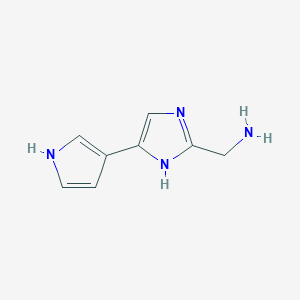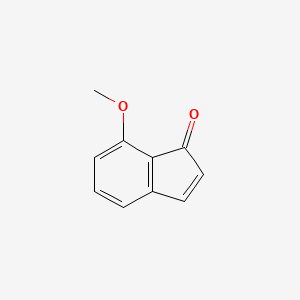
3-Butyloxetane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyloxetane-3-carboxylic acid: is an organic compound with the molecular formula C7H12O3. It is a carboxylic acid derivative featuring an oxetane ring, which is a four-membered cyclic ether. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyloxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the carboxylic acid group. One common method is the cyclization of a suitable precursor, such as a halohydrin, under basic conditions. For example, the reaction of 3-chlorobutanol with a base like sodium hydroxide can lead to the formation of the oxetane ring. Subsequent oxidation of the resulting oxetane with an oxidizing agent such as potassium permanganate or chromium trioxide introduces the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Butyloxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where the ring oxygen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Carboxylates, such as sodium butyloxetane-3-carboxylate.
Reduction: Butyloxetane-3-methanol, butyloxetane-3-aldehyde.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Butyloxetane-3-carboxylic acid is used as a building block in organic synthesis
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: The compound and its derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable in the development of high-performance materials.
Mechanism of Action
The mechanism of action of 3-Butyloxetane-3-carboxylic acid and its derivatives depends on their specific applications. In general, the oxetane ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
3-Methyloxetane-3-carboxylic acid: Similar structure but with a methyl group instead of a butyl group.
3-Ethyloxetane-3-carboxylic acid: Similar structure but with an ethyl group instead of a butyl group.
3-Propylxetane-3-carboxylic acid: Similar structure but with a propyl group instead of a butyl group.
Uniqueness: 3-Butyloxetane-3-carboxylic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. The butyl group can provide additional hydrophobic interactions, potentially enhancing the compound’s binding affinity in biological systems. Additionally, the oxetane ring imparts rigidity to the molecule, which can affect its overall stability and reactivity.
Properties
CAS No. |
67646-80-4 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-butyloxetane-3-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-8(7(9)10)5-11-6-8/h2-6H2,1H3,(H,9,10) |
InChI Key |
XGHBJJFGKXCXDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(COC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918882.png)
![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]](/img/structure/B11918916.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)





